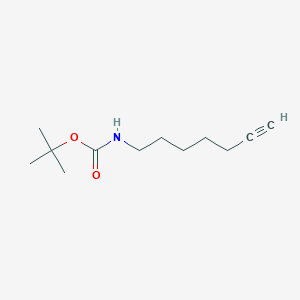
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of an imidazolium cation and a trifluoromethanesulfonate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-ethyl-1,2-dimethylimidazolium iodide is then treated with silver trifluoromethanesulfonate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazolium-ammonium salt, while oxidation may produce an imidazolium oxide.
Aplicaciones Científicas De Investigación
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocycles and the formation of carbon-carbon bonds.
Ionic liquids: Due to its ionic nature, it can be used as a component of ionic liquids, which are employed as solvents and catalysts in green chemistry.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It is used in the development of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with nucleophilic sites on biomolecules, while the trifluoromethanesulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide: This compound has a similar imidazolium cation but with a bromide anion instead of trifluoromethanesulfonate.
1,3-dimethylimidazolium iodide: This compound features a similar imidazolium cation with iodide as the counterion.
1-ethyl-2,3-dimethylimidazolium iodide: Another similar compound with an iodide anion.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct physicochemical properties such as high thermal stability and low nucleophilicity. These properties make it particularly useful in applications requiring robust and inert ionic compounds.
Propiedades
IUPAC Name |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-7H,4H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTVCQZCOMDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[NH+](C1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)







![(2R,3R,4S,5S,6R)-5-{[(2S,3R,4S,5S,6R)-4,6-Bis(ethoxymethyl)-3,5-dihydroxytetrahydro-2H-pyran-2-yl]oxy}-3-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4-diol](/img/structure/B8116693.png)

